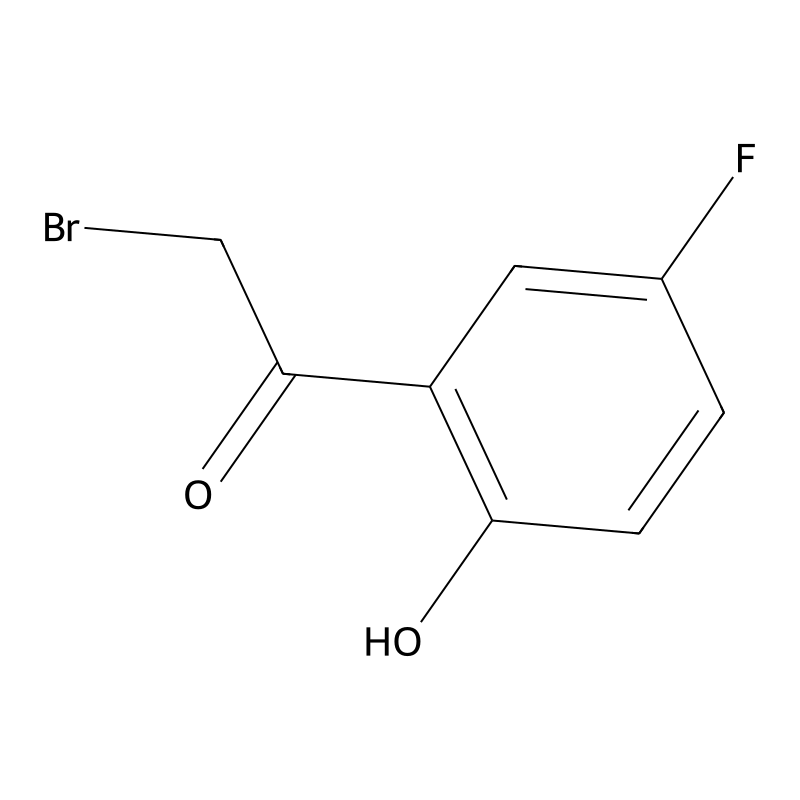

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Synthesis

Summary of the Application: “2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex organic molecules .

Methods of Application: The specific methods of application can vary greatly depending on the target molecule being synthesized. Generally, it involves reaction conditions that facilitate the formation of new bonds while the bromine atom acts as a leaving group .

Results or Outcomes: The outcomes of these reactions are highly dependent on the specific conditions and reactants used. The product yield, purity, and other characteristics would be determined through standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography .

Use in the Preparation of Tetrahedral Metallocene Complexes

Summary of the Application: This compound has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have potential spermicidal activity against human sperm .

Methods of Application: The specific methods of application involve complex organometallic synthesis procedures. The bromine atom in the compound likely acts as a leaving group, allowing the formation of a bond with the metal atom .

Use in the Synthesis of Quinoline Derivatives

Summary of the Application: Quinoline derivatives, which contain a nitrogen group, exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .

Methods of Application: The specific methods of application involve complex organic synthesis procedures. The bromine atom in the compound likely acts as a leaving group, allowing the formation of a bond with the nitrogen atom .

Results or Outcomes: The resulting quinoline derivatives have been found to have various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Use as an Intermediate in Chemical Synthesis

Summary of the Application: “2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone” is used as an intermediate in chemical synthesis . It is often used in the production of other chemical compounds .

Methods of Application: The specific methods of application can vary greatly depending on the target molecule being synthesized. Generally, it involves reaction conditions that facilitate the formation of new bonds while the bromine atom acts as a leaving group .

Results or Outcomes: The outcomes of these reactions are highly dependent on the specific conditions and reactants used. The product yield, purity, and other characteristics would be determined through standard analytical techniques .

Use in the Synthesis of Halogenoacetic Acids Derivatives

Summary of the Application: “2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone” is used in the synthesis of various halogenoacetic acids derivatives . These derivatives have a wide range of applications in different fields of chemistry .

Methods of Application: The specific methods of application involve complex organic synthesis procedures. The bromine atom in the compound likely acts as a leaving group, allowing the formation of a bond with the target molecule .

Use as a Building Block in Pharmaceutical Synthesis

Summary of the Application: “2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone” is often used as a building block in the synthesis of various pharmaceutical compounds . It’s often used in the production of other chemical compounds .

Results or Outcomes: The outcomes of these reactions are highly dependent on the specific conditions and reactants used. The product yield, purity, and other characteristics would be determined through standard analytical techniques .

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C₈H₆BrF O₂ and a molecular weight of approximately 233.03 g/mol. It features a bromo substituent at the second position and a hydroxy group on the aromatic ring, specifically at the 5-fluoro-2-hydroxyphenyl position. This compound is notable for its potential application in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals.

The reactivity of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone can be attributed to its functional groups. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions. The hydroxy group can also participate in various reactions, including:

- Nucleophilic substitution: The bromine can be replaced by nucleophiles such as amines or thiols.

- Oxidation reactions: The hydroxy group can be oxidized to form ketones or aldehydes.

- Esterification: The hydroxy group may react with carboxylic acids to form esters.

These reactions make it versatile for further synthetic modifications.

Several synthetic routes have been proposed for the preparation of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone:

- Bromination of Hydroxyacetophenone: Starting from 5-fluoro-2-hydroxyacetophenone, bromination can be achieved using bromine in an appropriate solvent.

- Electrophilic Aromatic Substitution: The introduction of the bromo group can also occur through electrophilic aromatic substitution on a suitable precursor.

- Functional Group Transformations: Subsequent transformations can convert other functional groups into the desired hydroxy and bromo functionalities.

These methods highlight the compound's accessibility for research and industrial applications.

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone serves primarily as a synthetic intermediate in pharmaceutical chemistry. Its derivatives may possess therapeutic properties, contributing to drug development processes targeting various diseases. Additionally, it may be utilized in material sciences for developing novel compounds with specific properties .

Interaction studies of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone with biological systems are essential for understanding its pharmacodynamics. Preliminary assessments indicate that compounds with similar structures interact with enzymes and receptors involved in metabolic pathways. Further studies are necessary to elucidate specific interactions and mechanisms of action relevant to this compound.

Several compounds share structural similarities with 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | 1427403-76-6 | 0.93 |

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | 445-82-9 | 0.90 |

| 3-Fluoro-2'-methoxybenzophenone | 170019-17-7 | 0.89 |

| 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone | 477594-25-5 | 0.88 |

Uniqueness: The presence of both bromine and hydroxyl groups in conjunction with the fluorinated phenyl ring distinguishes 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone from its analogs, potentially enhancing its biological activity and making it a valuable target for drug discovery efforts .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant